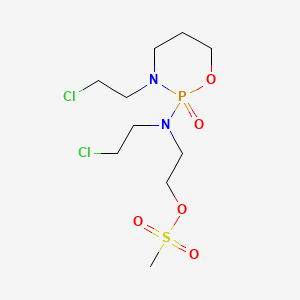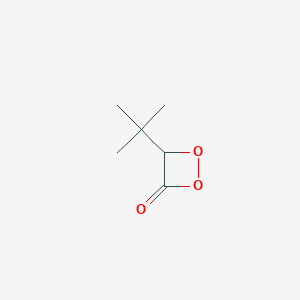
4-tert-Butyl-1,2-dioxetan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-1,2-dioxetan-3-one is an organic compound with the molecular formula C6H10O3. It is a member of the dioxetane family, which are four-membered ring peroxides. These compounds are known for their chemiluminescent properties, making them of significant interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-tert-Butyl-1,2-dioxetan-3-one typically involves the reaction of tert-butyl hydroperoxide with a suitable carbonyl compound under controlled conditions. One common method includes the use of triphosgene and anhydrous toluene as solvents, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-tert-Butyl-1,2-dioxetan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the peroxide bond, resulting in the formation of alcohols or other reduced species.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-1,2-dioxetan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a chemiluminescent probe in various analytical techniques.
Biology: The compound’s luminescent properties make it useful in bioimaging and diagnostic assays.
Medicine: Research is ongoing into its potential use in medical diagnostics and therapeutic applications.
Wirkmechanismus
The mechanism by which 4-tert-Butyl-1,2-dioxetan-3-one exerts its effects is primarily through its chemiluminescent properties. When the peroxide bond in the dioxetane ring is cleaved, it releases energy in the form of light. This process involves the formation of an excited state intermediate, which then relaxes to the ground state, emitting photons in the process. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known that the compound interacts with various biological molecules, leading to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butyl-1,2-dioxetan-3-one can be compared with other dioxetanes and peroxides:
4-tert-Butyl-3-iodoheptane: Another tert-butyl substituted compound, but with different chemical properties and applications.
tert-Butyl Methyl Ether: A common solvent with different functional groups and uses.
The uniqueness of this compound lies in its chemiluminescent properties, which are not shared by many other similar compounds.
Eigenschaften
CAS-Nummer |
36156-93-1 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
4-tert-butyldioxetan-3-one |
InChI |
InChI=1S/C6H10O3/c1-6(2,3)4-5(7)9-8-4/h4H,1-3H3 |
InChI-Schlüssel |
VRHUHGRKSYVHCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C(=O)OO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


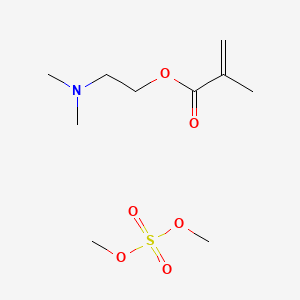



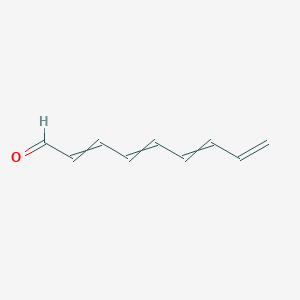

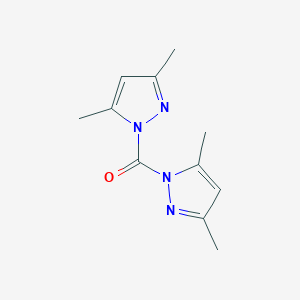
![methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate](/img/structure/B14669033.png)
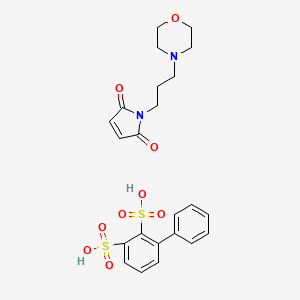
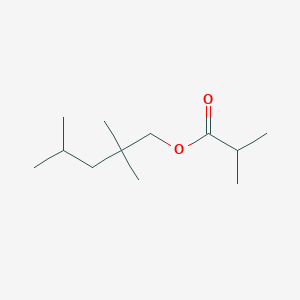
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)


